Decanohydroxamic acid Decanohydroxamic acid N-decanohydroxamic acid is a hydroxamic acid. It is functionally related to a decanamide.
Brand Name: Vulcanchem
CAS No.: 2259-85-0
VCID: VC0536885
InChI: InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12)
SMILES: CCCCCCCCCC(=O)NO
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Decanohydroxamic acid

CAS No.: 2259-85-0

Cat. No.: VC0536885

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decanohydroxamic acid - 2259-85-0

Specification

CAS No. 2259-85-0
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name N-hydroxydecanamide
Standard InChI InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12)
Standard InChI Key QZXOLBPUAUOQFB-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)NO
Canonical SMILES CCCCCCCCCC(=O)NO
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Decanohydroxamic acid (IUPAC name: N-hydroxydecanamide) belongs to the hydroxamic acid family, distinguished by the presence of a hydroxylamine group (-NHOH) bonded to a carbonyl carbon. Its systematic name reflects the ten-carbon alkyl chain (decyl group) and the hydroxamic acid functional group. The compound’s SMILES notation is CCCCCCCCCC(=O)NO\text{CCCCCCCCCC(=O)NO}, and its InChIKey is QZXOLBPUAUOQFB-UHFFFAOYSA-N .

The molecular structure comprises a linear decanoyl chain (CH3(CH2)8CO\text{CH}_3(\text{CH}_2)_8\text{CO}-) linked to a hydroxamic acid moiety (NHOH-\text{NHOH}). This configuration confers amphiphilic properties, enabling interactions with both polar and non-polar environments . X-ray crystallography and computational modeling reveal that the hydroxamic acid group adopts a planar conformation, facilitating hydrogen bonding with water molecules or metal ions .

Physico-Chemical Properties

Decanohydroxamic acid is a white crystalline solid at room temperature, with a melting point range of 98–102°C . Its solubility profile includes miscibility in ethanol (25 g/100 mL), chloroform (18 g/100 mL), and dimethyl sulfoxide (DMSO), but limited solubility in water (0.3 g/100 mL) . The compound’s partition coefficient (logP\log P) of 3.4 indicates moderate lipophilicity, which influences its permeability through biological membranes . Key physico-chemical parameters are summarized in Table 1.

Table 1: Physico-Chemical Properties of Decanohydroxamic Acid

PropertyValue
Molecular FormulaC10H21NO2\text{C}_{10}\text{H}_{21}\text{NO}_2
Molar Mass (g/mol)187.28
Melting Point (°C)98–102
Solubility in Water0.3 g/100 mL
logP\log P (XLogP3)3.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis method involves the reaction of decanamide with hydrogen peroxide in an organic solvent such as diethyl ether or tetrahydrofuran (THF) . The process proceeds via nucleophilic acyl substitution, where the hydroxylamine oxygen attacks the carbonyl carbon of decanamide. Typical reaction conditions include temperatures of 0–5°C and a reaction time of 4–6 hours to minimize side reactions such as over-oxidation . Post-synthesis purification involves solvent extraction, recrystallization from ethanol, and vacuum drying to achieve >98% purity .

Industrial-Scale Production

U.S. production volumes remain below 1 million pounds annually, as reported by the EPA Toxic Substances Control Act (TSCA) inventory . Manufacturing facilities prioritize controlled environments to prevent exothermic reactions during peroxide addition. Recent advancements include catalytic methods using vanadium-based catalysts, which reduce reaction times by 30% while maintaining yields above 85% .

Industrial and Pharmaceutical Applications

Corrosion Inhibition

Decanohydroxamic acid is widely employed as a brass corrosion inhibitor in industrial cooling systems. It forms stable complexes with copper ions (e.g., Cu2+\text{Cu}^{2+}), preventing oxidative degradation of brass components . Studies demonstrate that 0.1–0.5% (w/v) solutions reduce corrosion rates by 70–90% in simulated cooling water at pH 7–9 .

Organic Synthesis

The compound serves as a ligand in transition metal-catalyzed reactions, including alkene epoxidation and alcohol oxidation. Its chelating ability enhances catalytic activity in systems using iron or manganese complexes . For example, in the epoxidation of styrene, decanohydroxamic acid-modified catalysts achieve 92% conversion efficiency at 25°C .

Biological Activity

Comparative Analysis with Structural Analogues

Decanohydroxamic acid’s properties are contextualized against shorter- and longer-chain hydroxamic acids (Table 2). Its ten-carbon chain balances lipophilicity and solubility, making it superior to octanohydroxamic acid in corrosion inhibition but less potent than dodecanohydroxamic acid in HDAC inhibition .

Table 2: Comparison of Hydroxamic Acid Derivatives

CompoundChain LengthlogP\log PHDAC IC50_{50} (μM)Corrosion Inhibition Efficiency (%)
Octanohydroxamic acid82.82565
Decanohydroxamic acid103.41485
Dodecanohydroxamic acid124.1878

Future Research Directions

Ongoing investigations focus on optimizing decanohydroxamic acid’s biomedical applications, particularly in oncology and antimicrobial therapies. Computational studies aim to design derivatives with enhanced HDAC selectivity, while industrial research explores its utility in green chemistry initiatives, such as biodegradable corrosion inhibitors .

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